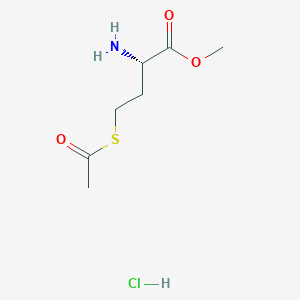

![molecular formula C9H8N2O2 B1435724 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1427082-16-3](/img/structure/B1435724.png)

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid

Vue d'ensemble

Description

“6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13) .

Physical And Chemical Properties Analysis

“6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” is a powder at room temperature . It has a molecular weight of 176.17 .

Applications De Recherche Scientifique

Comprehensive Analysis of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic Acid Applications:

Pharmaceutical Research

This compound, due to its imidazo[1,2-a]pyridine core, may be explored for its potential in pharmaceutical applications. Derivatives of imidazo[1,2-a]pyridine have been investigated for their anti-cancer properties and as anti-tuberculosis agents . The specific substitutions at the 6-methyl and 8-carboxylic acid positions could influence its activity and solubility, making it a candidate for drug development.

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science. They can be incorporated into materials for optoelectronic devices due to their luminescent properties . The 6-methyl group could potentially enhance these properties, while the 8-carboxylic acid may offer additional binding sites for material synthesis.

Sensor Technology

Imidazo[1,2-a]pyridine derivatives are known to be used in sensor technology . The compound could be utilized in the development of new sensors, where the specific substituents may confer selectivity or sensitivity advantages.

Imaging and Microscopy

The luminescent properties of imidazo[1,2-a]pyridines also make them suitable as emitters for confocal microscopy and imaging . The 6-methyl and 8-carboxylic acid groups could modify the emission spectra or improve the compound’s stability under imaging conditions.

Synthesis of Heterocycles

Imidazo[1,2-a]pyridines are key intermediates in the synthesis of other heterocyclic compounds . The specific structure of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid might offer unique reactivity patterns that can be exploited in synthetic chemistry.

Green Chemistry

The solvent- and catalyst-free synthesis methods developed for imidazo[1,2-a]pyridines highlight their role in green chemistry initiatives . The modifications present in 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid could further contribute to environmentally friendly synthesis routes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of “6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid” and related compounds in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets to inhibit their function, leading to their significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

Given the reported activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb, it can be inferred that these compounds likely interfere with the biochemical pathways essential for the survival and proliferation of the tuberculosis bacteria .

Pharmacokinetics

One study reported good microsomal stability for a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, which is structurally similar to 6-methylimidazo[1,2-a]pyridine-8-carboxylic acid .

Result of Action

Given the reported activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb, it can be inferred that these compounds likely result in the inhibition of the growth and proliferation of the tuberculosis bacteria .

Propriétés

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWXRPLMLUTZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)

![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)

![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)